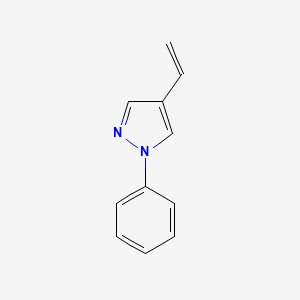![molecular formula C19H22ClN3O3 B13583598 N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13583598.png)
N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide is a complex organic compound that features a unique structure combining an indole moiety, a piperidine ring, and an enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Piperidine Ring Formation: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.
Coupling Reaction: The chlorinated indole and the piperidine derivative are coupled using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Enamide Formation: Finally, the prop-2-enamide group is introduced through an amidation reaction, where the amine reacts with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, including amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium alkoxide in anhydrous ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide has several research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may facilitate binding to aromatic residues in proteins, while the piperidine ring can enhance solubility and membrane permeability. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, differing by the presence of a fluorine atom instead of chlorine.
Ketamine: A well-known anesthetic with a similar core structure but different substituents.
Uniqueness
N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide is unique due to its combination of an indole moiety, a piperidine ring, and an enamide group, which collectively contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22ClN3O3 |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-[3-[4-(6-chloro-2-oxo-1,3-dihydroindol-3-yl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide |
InChI |
InChI=1S/C19H22ClN3O3/c1-2-16(24)21-8-5-17(25)23-9-6-12(7-10-23)18-14-4-3-13(20)11-15(14)22-19(18)26/h2-4,11-12,18H,1,5-10H2,(H,21,24)(H,22,26) |
InChI Key |
SYSXQPGYPPXDGF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCC(=O)N1CCC(CC1)C2C3=C(C=C(C=C3)Cl)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol](/img/structure/B13583516.png)
![rac-(4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylicacidhydrochloride](/img/structure/B13583522.png)
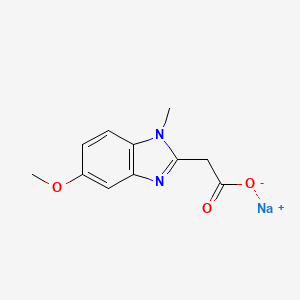

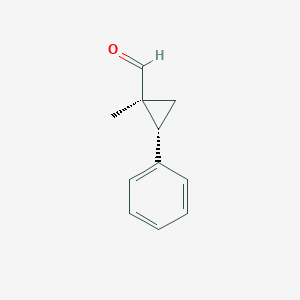
![2-Azabicyclo[4.1.0]heptane-5-carbonitrile](/img/structure/B13583553.png)
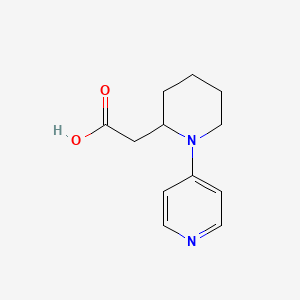
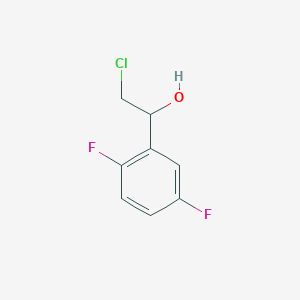

![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13583574.png)
amine](/img/structure/B13583580.png)
![2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13583590.png)
![tert-butylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B13583595.png)
